2-Cyclopropyl-piperazine dihydrochloride

Catalog No.
S912331
CAS No.
1965309-42-5
M.F
C7H16Cl2N2
M. Wt
199.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclopropyl-piperazine dihydrochloride

CAS Number

1965309-42-5

Product Name

2-Cyclopropyl-piperazine dihydrochloride

IUPAC Name

2-cyclopropylpiperazine;dihydrochloride

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

InChI

InChI=1S/C7H14N2.2ClH/c1-2-6(1)7-5-8-3-4-9-7;;/h6-9H,1-5H2;2*1H

InChI Key

GCPLIRMDIUZUBL-UHFFFAOYSA-N

SMILES

C1CC1C2CNCCN2.Cl.Cl

Canonical SMILES

C1CC1C2CNCCN2.Cl.Cl

Piperazine derivatives, including “2-cyclopropyl-piperazine dihydrochloride”, are generally important in the field of medicinal chemistry . They are often used as building blocks in the synthesis of various pharmaceutical drugs due to their versatile chemical properties .

2-Cyclopropyl-piperazine dihydrochloride is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a cyclopropyl group. The molecular formula for this compound is C7H16Cl2N2C_7H_{16}Cl_2N_2, and it has a molecular weight of approximately 199.12 g/mol. This compound exists as a dihydrochloride salt, enhancing its solubility and stability in various applications.

The chemical behavior of 2-Cyclopropyl-piperazine dihydrochloride can be influenced by its functional groups. Notably, the piperazine moiety allows for various nucleophilic substitutions and cyclization reactions. It can undergo:

  • N-Alkylation: The nitrogen atoms in the piperazine ring can be alkylated to form derivatives with varying biological activities.
  • Acylation: The primary amine groups can react with acyl chlorides to yield acylated derivatives.
  • Cyclization Reactions: The cyclopropyl group can participate in ring-opening reactions under specific conditions, leading to more complex structures.

2-Cyclopropyl-piperazine dihydrochloride exhibits significant biological activity, particularly in pharmacology. It has been studied for its potential as:

  • Antidepressants: Compounds with similar structures have shown efficacy in treating depression due to their interaction with serotonin receptors.
  • Antipsychotics: The piperazine structure is common in many antipsychotic medications, suggesting potential therapeutic applications.
  • Neuroactive Agents: Research indicates that this compound may modulate neurotransmitter systems, contributing to its psychoactive properties.

Several methods have been developed for synthesizing 2-Cyclopropyl-piperazine dihydrochloride:

  • Cyclization of Amines: Utilizing cyclopropyl-substituted amines and piperazine precursors through cyclization reactions.
  • Ugi Reaction: A multicomponent reaction that allows for the formation of piperazine derivatives by combining isocyanides, amines, and carboxylic acids.
  • Photocatalytic Synthesis: Recent advances involve using light to drive reactions that form piperazine derivatives efficiently .

The applications of 2-Cyclopropyl-piperazine dihydrochloride span various fields:

  • Pharmaceuticals: It serves as an intermediate in drug synthesis, particularly for compounds targeting central nervous system disorders.
  • Chemical Research: Used in studies exploring new synthetic methodologies and biological evaluations of piperazine derivatives.
  • Agricultural Chemistry: Investigated for potential use in agrochemicals due to its biological activity.

Research on interaction studies involving 2-Cyclopropyl-piperazine dihydrochloride has focused on its binding affinities and effects on various receptors:

  • Serotonin Receptors: Studies indicate that this compound may act as a partial agonist or antagonist at specific serotonin receptor subtypes, influencing mood regulation.
  • Dopamine Receptors: Its structural similarity to known antipsychotics suggests potential interactions with dopamine receptors, affecting psychotropic activity.

Several compounds share structural features or biological activities with 2-Cyclopropyl-piperazine dihydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaBiological ActivityUnique Features
1-(Cyclopropylmethyl)piperazineC8H16N2C_8H_{16}N_2Antidepressant propertiesContains a methyl group instead of cyclopropyl
1-(Cyclopropylcarbonyl)piperazineC8H14N2OC_8H_{14}N_2OAnticancer agentContains a carbonyl group, enhancing reactivity
PiperazineC4H10N2C_4H_{10}N_2Broad pharmacological usesBasic structure without additional substituents

The distinctiveness of 2-Cyclopropyl-piperazine dihydrochloride lies in its specific cyclopropyl substitution, which influences its pharmacological profile compared to other piperazine derivatives.

Dates

Last modified: 08-16-2023

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